molecular formula C10H9ClN2O2 B12340406 1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester CAS No. 1620412-40-9

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester

Cat. No.: B12340406
CAS No.: 1620412-40-9
M. Wt: 224.64 g/mol
InChI Key: OWOZKXUUWJEJDY-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a carboxylic acid ester group at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 1-position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester involves several steps. One common method involves the reaction of 5-chloro-1H-indazole-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester . The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester can be compared with other indazole derivatives such as:

    1H-Indazole-3-carboxylic acid: Lacks the ester and methyl groups, leading to different chemical properties and reactivity.

    5-Chloro-1H-indazole: Lacks the carboxylic acid and ester groups, affecting its biological activity and applications.

    1-Methyl-1H-indazole-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

1620412-40-9

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 5-chloro-1-methylindazole-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3

InChI Key

OWOZKXUUWJEJDY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)OC

Origin of Product

United States

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